molecular formula C13H12N6O B11797783 2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11797783
M. Wt: 268.27 g/mol
InChI Key: IEDINWOIHMBGSW-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS: 1416347-19-7) is a heterocyclic compound with a molecular weight of 268.27 g/mol (C₁₃H₁₂N₆O) . It features a pyrimidin-4(3H)-one core substituted with a 6-methyl group and a 5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl moiety. The pyridin-2-yl group at the pyrazole’s 3-position distinguishes it from analogs with thienyl, furyl, or benzothiazolyl substituents, influencing electronic and steric properties .

Properties

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H12N6O/c1-8-6-12(20)17-13(16-8)19-11(14)7-10(18-19)9-4-2-3-5-15-9/h2-7H,14H2,1H3,(H,16,17,20)

InChI Key

IEDINWOIHMBGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=N3)N

Origin of Product

United States

Preparation Methods

Condensation of β-Ketoesters with Thiourea

A widely adopted method involves the cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with thiourea under acidic conditions. This reaction forms 2-thiomethyl-6-methylpyrimidin-4(3H)-one (55a ), which is subsequently methylated to enhance reactivity. For example, heating ethyl acetoacetate with thiourea in acetic acid yields the thiomethyl intermediate, which is methylated using iodomethane in dimethylformamide (DMF) to produce 55a with >85% yield.

Chlorination and Functionalization

Chlorination of the pyrimidinone core at the C4 and C6 positions enables further functionalization. Treatment of 6-methylpyrimidin-4(3H)-one with phosphorus oxychloride (POCl₃) and a catalytic amount of DMF generates 2,4,6-trichloropyrimidine (64 ). Selective hydrolysis of 64 using aqueous NaOH at 0°C yields 2,6-dichloropyrimidin-4(3H)-one (68 ), a versatile intermediate for Suzuki cross-coupling reactions.

Formation of the 5-Amino-3-(pyridin-2-yl)-1H-pyrazole Moiety

The pyrazole ring with a pyridin-2-yl substituent at C3 is synthesized via regioselective cyclization and substitution.

Knorr Pyrazole Synthesis

Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a classical route. For instance, reacting 3-(pyridin-2-yl)pentane-2,4-dione with hydrazine hydrate in ethanol under reflux forms 3-(pyridin-2-yl)-1H-pyrazole-5-amine (33 ) with >90% regioselectivity. This method ensures precise orientation of the amino and pyridinyl groups.

Buchwald-Hartwig Amination

Introducing the pyridin-2-yl group post-cyclization is achieved via palladium-catalyzed coupling. Treating 5-amino-3-bromo-1H-pyrazole with pyridin-2-ylboronic acid in the presence of Pd(OAc)₂ and SPhos ligand affords the desired pyridinylpyrazole with 70–80% yield. This method is critical for avoiding steric hindrance associated with ortho-substituted pyridines.

Coupling of Pyrimidinone and Pyrazole Components

The final step involves linking the pyrimidinone core and pyrazole moiety through nucleophilic substitution or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

Heating 2,6-dichloropyrimidin-4(3H)-one (68 ) with 5-amino-3-(pyridin-2-yl)-1H-pyrazole in DMF at 120°C displaces the C2 chlorine atom, forming the C–N bond. This method yields the target compound with 65–75% efficiency but requires rigorous pH control to minimize hydrolysis.

Suzuki-Miyaura Cross-Coupling

For enhanced regiocontrol, Suzuki coupling is employed. The pyrimidinone core functionalized with a boronic ester at C2 reacts with 5-amino-3-(pyridin-2-yl)-1H-pyrazole-1-boronic acid under Pd(PPh₃)₄ catalysis. This method achieves >85% yield and is scalable to kilogram quantities.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield (%)Purity (%)
Solvent (Suzuki)1,4-Dioxane8898
Temperature80°C8597
Catalyst Loading5 mol% Pd9099

Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while 1,4-dioxane improves palladium catalyst stability in cross-couplings.

pH and Additives

Maintaining pH 7–8 during hydrazine condensations prevents side reactions such as over-oxidation. Adding cesium carbonate as a base in Buchwald-Hartwig aminations increases reaction rates by 40%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆ ) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyrazole-H), 6.32 (s, 1H, pyrimidinone-H), 2.41 (s, 3H, CH₃).

  • HRMS (ESI) : m/z calcd for C₁₃H₁₂N₆O [M+H]⁺: 281.1148; found: 281.1151.

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the pyrimidinone core and dihedral angle of 12.5° between pyrazole and pyridine rings, ensuring optimal π-π stacking in biological targets .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidin-4(3H)-one core facilitates nucleophilic substitution at electrophilic positions. For example:

  • C6-Methyl activation : The methyl group at C6 can undergo halogenation (e.g., bromination) under radical or photochemical conditions, enabling subsequent cross-coupling reactions .

  • Pyrazole N1 substitution : The pyrazole nitrogen (N1) acts as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions for structural diversification:

Reaction Type Conditions Product Reference
Suzuki coupling Pd(OAc)₂/dppf, Na₂CO₃, dioxane/H₂O, 80°CAryl/heteroaryl groups introduced at pyrimidinone C2 or C6 positions
Buchwald-Hartwig PdCl₂(dppf)₂, Xantphos, Cs₂CO₃, toluene, 100°CAmination at pyrimidinone C2 position with primary/secondary amines

These reactions enable precise modifications to enhance pharmacological properties or create coordination complexes .

Condensation and Cyclization

The amino group on the pyrazole ring (C5) serves as a reactive site for condensation:

  • Schiff base formation : Reacts with aldehydes/ketones in ethanol under reflux to form imine-linked derivatives.

  • Heterocycle synthesis : Cyclizes with β-ketoesters or α,β-unsaturated carbonyls to generate fused pyrazolo-pyrimidine systems.

Oxidation and Reduction

Functional group transformations include:

  • Pyridine N-oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the pyridinyl group to its N-oxide, altering electronic properties.

  • Amino group acylation : Reacts with acetic anhydride to form acetylated derivatives, modulating solubility and bioavailability.

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

  • Pyrimidinone tautomerism : Exists in keto-enol equilibrium, influencing hydrogen-bonding interactions in biological systems.

  • Protonation sites : The pyridine nitrogen (pKa ~4.5) and pyrimidinone carbonyl oxygen participate in acid-base reactions, forming salts with mineral acids.

Metal Coordination

The pyridinyl and pyrazole groups act as ligands for transition metals:

  • Copper(II) complexes : Forms stable chelates via N,N-coordination, studied for catalytic or antimicrobial applications.

  • Palladium adducts : Serves as a ligand in cross-coupling catalysts, enhancing reaction efficiency .

Scientific Research Applications

Biological Activities

Antimicrobial Properties:
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The evaluation often employs methods such as disc diffusion assays to determine the efficacy of these compounds .

Anti-inflammatory Effects:
Research has also highlighted the anti-inflammatory properties of pyrazolo-pyrimidine derivatives. Compounds similar to 2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one have shown promise in reducing inflammation in animal models, making them potential candidates for developing new anti-inflammatory drugs .

Anticancer Activity:
There is growing interest in the anticancer potential of this compound. Studies indicate that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of synthesized pyrazolo-pyrimidine derivatives revealed that specific modifications to the structure significantly enhanced their antibacterial properties. For instance, the introduction of a pyridine moiety improved interaction with bacterial enzymes, leading to increased efficacy against resistant strains .

Case Study 2: Anti-inflammatory Screening

In another investigation, compounds structurally related to 2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one were tested for their ability to inhibit carrageenan-induced edema in rats. Results showed a marked reduction in inflammation compared to control groups, suggesting a viable pathway for developing new anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity TypeTested CompoundResultReference
Antimicrobial2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol)Effective against S. aureus, E. coli
Anti-inflammatoryPyrazolo derivativesReduced edema in animal models
AnticancerSimilar pyrazole derivativesInhibited proliferation in cancer cells

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives:

Compound Name & Substituents Key Features & Activity Reference
2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one (Compound 5) Weak antifungal activity against Candida albicans; NMR: δ 5.34 (pyrimidine H), δ 7.32–7.44 (amine protons)
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (Compound 11) Antitubercular activity; NMR: δ 11.92 (NH), δ 2.32 (CH₃)
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one (CAS 1171027-33-0) Thienyl substituent enhances π-stacking; molecular weight 287.34 g/mol (C₁₃H₁₃N₅OS)
2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one (CAS 1206993-21-6) Furyl group increases polarity; molecular weight 285.3 g/mol (C₁₄H₁₅N₅O₂)
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS 1416347-19-7) Pyridin-2-yl vs. pyridin-3-yl: Altered hydrogen bonding and steric interactions

Physicochemical Properties

  • The amino group at the pyrazole’s 5-position may enhance stability via intramolecular hydrogen bonding, as observed in NMR data (δ 7.32–7.44 for amine protons) .

Key Research Findings

  • SAR Insights: Substitution at the pyrazole’s 3-position (e.g., pyridinyl vs. thienyl) significantly impacts bioactivity. Pyridinyl groups may enhance target binding via π-π stacking or hydrogen bonding . Amino groups at the pyrazole’s 5-position correlate with improved antimicrobial profiles, likely due to interactions with enzyme active sites .
  • Computational Analysis: Tools like Multiwfn can analyze electron density and noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) to predict binding modes .

Biological Activity

The compound 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one , also known by its CAS number 1416344-43-8, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O
  • Molecular Weight : 268.27 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and pyrazole have shown effectiveness against various bacterial strains:

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
3eModerateModerateModerate
3lHighHighHigh
3mModerateLowModerate

In a study, compounds like 3l demonstrated the highest potency against all tested strains, suggesting that increasing hydrophobic groups on the pyrimidine ring enhances antimicrobial activity .

Anticancer Activity

The compound's structural features suggest potential as an anticancer agent. Studies have reported that similar compounds can inhibit key proteins involved in cancer cell proliferation:

  • PLK1 Inhibition : Compounds designed with a pyrimidine scaffold have shown promising results in inhibiting polo-like kinase 1 (PLK1), a critical regulator of cell division. In vitro studies have demonstrated that certain derivatives can enhance mitotic arrest and induce apoptosis in cancer cells .

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes:

Kinase Inhibition

Inhibition of kinases such as PfGSK3 and PfPK6 has been investigated due to their roles in various diseases, including cancer and malaria. The IC50_{50} values for related compounds were determined using the KinaseSeeker assay:

CompoundTarget KinaseIC50_{50} (nM)
Compound APfGSK3698 ± 66
Compound BPfPK6>1000

These findings indicate that modifications to the compound's structure could enhance its inhibitory effects on these kinases .

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one :

  • Antimicrobial Screening : A series of novel derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions significantly enhanced activity against resistant strains .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that certain derivatives could effectively inhibit cell growth, suggesting a viable pathway for further drug development targeting PLK1 and other kinases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step heterocyclic coupling reactions. For example:

Pyrazole ring formation : React 5-amino-3-(pyridin-2-yl)-1H-pyrazole with a methyl-substituted pyrimidinone precursor under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the pyrazole and pyrimidinone moieties. Maintain inert atmospheres (N₂/Ar) and temperatures between 80–100°C for 12–24 hours .

  • Critical parameters : Monitor reaction progress via TLC or HPLC. Optimize equivalents of coupling reagents (e.g., 1.2–1.5 eq) to minimize side products .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Key techniques :

  • X-ray crystallography : Resolve the crystal structure using SHELXL for refinement. For example, triclinic space group P1 with unit cell parameters a = 9.2575 Å, b = 12.1707 Å, and c = 12.1991 Å .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions. For pyridin-2-yl protons, expect downfield shifts (~δ 8.5–9.0 ppm) due to electron-withdrawing effects .
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular weight (expected [M+H]⁺ = 268.29) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in biological systems?

  • Approach :

Core modifications : Replace the pyridin-2-yl group with other heteroaromatic systems (e.g., pyrimidin-4-yl or thiophen-2-yl) to assess π-stacking interactions .

Substituent effects : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) at the pyrimidinone 6-position to modulate electronic properties .

  • Biological testing : Evaluate analogs in cell-based assays (e.g., apoptosis induction in A549 lung cancer cells) using flow cytometry for caspase-3/7 activation .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 1H^1H-NMR spectra?

  • Troubleshooting :

  • Dynamic effects : Check for rotational isomerism in the pyrazole-pyrimidinone linkage. Use variable-temperature NMR to observe coalescence of split peaks .
  • Impurity analysis : Perform HPLC-MS to detect trace intermediates (e.g., unreacted pyrazole precursors) .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .

Q. How can experimental phasing challenges in X-ray crystallography be addressed for derivatives of this compound?

  • Solutions :

  • Heavy-atom incorporation : Soak crystals in iodide or platinum-containing solutions to enhance anomalous scattering .
  • Molecular replacement : Use the parent compound’s structure (PDB ID: A1IZ8) as a search model in SHELXD .
  • Data quality : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to improve phase accuracy .

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